6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine
Description
6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine is a triazolophthalazine derivative characterized by a hydrazine (-NHNH₂) substituent at the 6-position of the fused heterocyclic scaffold. This compound is synthesized via nucleophilic substitution of a chloro precursor (e.g., 6-chloro-3-propyl-[1,2,4]triazolo[3,4-a]phthalazine) with hydrazine hydrate under reflux conditions, yielding a white crystalline product with an 83% yield . The hydrazino group enhances reactivity, enabling further derivatization for drug discovery. Triazolophthalazines are pharmacologically significant due to their broad bioactivities, including anticancer, anticonvulsant, and anti-inflammatory effects .
Properties
IUPAC Name |
[1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c10-12-8-6-3-1-2-4-7(6)9-13-11-5-15(9)14-8/h1-5H,10H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEVRXFFVFPHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313455 | |
| Record name | 6-Hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21517-30-6 | |
| Record name | 21517-30-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine typically involves the reaction of hydrazine with a suitable precursor. One common method is the cyclization of 6-hydrazinophthalazine with triazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can produce a variety of functionalized triazolo[3,4-a]phthalazine derivatives .
Scientific Research Applications
Chemical Structure and Synthesis
6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine is characterized by the presence of both hydrazino and triazole functional groups fused with a phthalazine structure. Its molecular formula is . The synthesis of this compound typically involves cyclization reactions where hydrazine reacts with suitable precursors under specific conditions. Common methods include:
- Cyclization with Triazole Derivatives : This method often requires a catalyst and is performed under an inert atmosphere.
- Mechanochemical Syntheses : Utilizing mechanical energy to enhance yields and reduce solvent use.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been shown to be effective against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Antibacterial |
| Escherichia coli | Antibacterial |
| Candida albicans | Antifungal |
In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains .
Anticancer Properties
The compound has also been investigated for its potential antitumor effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as enzyme inhibition:
- Tyrosine Kinase Inhibition : This enzyme plays a crucial role in cell signaling pathways related to cancer progression. Inhibition of tyrosine kinase by this compound suggests its potential as a targeted therapeutic agent in oncology .
Material Science Applications
Beyond its biological implications, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new materials with diverse properties:
| Application | Description |
|---|---|
| Dyes and Pigments | Used as precursors in the development of new materials. |
| Polymer Chemistry | Potential applications in creating functional polymers. |
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Antimicrobial Studies : A study conducted by Taha et al. (1990) demonstrated the compound's effectiveness against various microbial strains and explored its synthesis from hydrazine derivatives .
- Anticancer Research : In vitro assays indicated that derivatives of this compound exhibited cytotoxicity against several cancer cell lines, suggesting further exploration for therapeutic use .
- Material Development : Research has shown that modifications of this compound can lead to novel materials with enhanced properties for industrial applications .
Mechanism of Action
The mechanism of action of 6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects .
Comparison with Similar Compounds
The biological and chemical properties of 6-hydrazino[1,2,4]triazolo[3,4-a]phthalazine are influenced by substituent variations at the 3- and 6-positions. Below is a comparative analysis with structurally related derivatives:
Substituent Impact on Anticancer Activity
Key Observations :
- Piperazine-substituted derivatives (e.g., compound 24) exhibit superior cytotoxicity compared to the hydrazino derivative, which serves primarily as a synthetic intermediate .
- The hydrazino group’s nucleophilicity enables conjugation with electrophilic moieties, a strategy used to develop hybrid molecules with enhanced anticancer profiles .
Anti-inflammatory and Analgesic Activity
Key Observations :
Anticonvulsant Activity
Key Observations :
- Alkoxy substituents at the 6-position improve anticonvulsant efficacy, likely due to enhanced blood-brain barrier penetration .
- Piperazine-containing analogs demonstrate positive inotropic effects, highlighting scaffold versatility .
Antimicrobial Activity
| Compound | Substituents | Microbial Inhibition (MIC, µg/mL) | Reference |
|---|---|---|---|
| 6-Hydrazino derivative | 6-NHNH₂, 3-propyl | Not evaluated | |
| 5l | Undisclosed | Broad-spectrum (S. aureus, C. albicans) |
Key Observations :
- Antimicrobial activity is structure-dependent, with electron-withdrawing groups enhancing efficacy .
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility |
|---|---|---|---|
| 6-Hydrazino derivative | 274.3 | 1.8 | Moderate (EtOH) |
| 6-Phenoxy derivative (6i) | 319.1 | 3.2 | Low (DMSO) |
| Piperazine derivative 24 | 474.6 | 4.5 | Low (aqueous) |
Key Observations :
- The hydrazino derivative’s lower LogP suggests better solubility than bulkier analogs, advantageous for pharmacokinetic optimization.
Biological Activity
6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound characterized by its unique structural features, including both triazolo and hydrazino groups. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of these functional groups contributes to its diverse chemical reactivity and biological properties.
Synthetic Routes
The synthesis of this compound typically involves the cyclization of hydrazine with suitable precursors under specific conditions. Common methods include:
- Cyclization with triazole derivatives : This method often requires a catalyst and is performed under an inert atmosphere to minimize side reactions.
- Mechanochemical syntheses : These techniques utilize mechanical energy to facilitate chemical reactions, enhancing yields and reducing the need for solvents.
Chemical Reactivity
The compound exhibits various types of chemical reactions:
- Oxidation : Can yield nitroso or nitro derivatives.
- Reduction : Can produce hydrazine derivatives using reducing agents like sodium borohydride.
- Substitution : The hydrazino group can participate in nucleophilic substitution reactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:
- In vitro studies demonstrated that certain derivatives had IC50 values significantly lower than those of established anticancer drugs like 5-fluorouracil. One derivative showed an IC50 value against HeLa cells of .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Some derivatives have shown effectiveness against resistant strains of bacteria and fungi:
- A study reported that specific triazole derivatives exhibited minimal inhibitory concentrations (MIC) as low as against Staphylococcus aureus .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme inhibition : The compound may inhibit enzymes involved in DNA replication or repair processes, contributing to its anticancer effects.
- Receptor binding : It might interact with specific receptors that mediate cellular signaling pathways related to cell growth and apoptosis.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of this compound in relation to similar compounds:
| Compound Name | Description | Biological Activity |
|---|---|---|
| Phthalazine | Parent compound without triazole/hydrazino groups | Limited activity |
| Triazolophthalazine | Contains a triazole ring fused to phthalazine | Moderate activity |
| Hydrazinophthalazine | Features a hydrazino group attached to phthalazine | Enhanced activity |
| This compound | Unique dual functionality from triazole and hydrazino groups | Significant anticancer and antimicrobial activity |
Study on Anticancer Activity
In a notable study published in 2013, various derivatives of this compound were synthesized and evaluated for their positive inotropic activity. The results indicated that these derivatives exhibited better in vitro activity than milrinone (a standard heart failure medication), with one derivative increasing stroke volume by at a concentration of .
Study on Antimicrobial Properties
Another study focused on the antimicrobial efficacy of different triazole derivatives derived from this compound. The findings revealed potent activity against multidrug-resistant strains of Mycobacterium tuberculosis with MIC values significantly lower than those observed for traditional antibiotics .
Q & A
Q. What are the standard synthetic protocols for 6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine and its derivatives?
The synthesis typically involves cyclocondensation of 1-hydrazinophthalazine precursors with carbonyl compounds. For example:
- Step 1: React 1-hydrazino-4-phenylphthalazine or 4-benzyl-1-hydrazinophthalazine with oxalic acid dihydrazide in methanol under reflux to form the triazolo-phthalazine core .
- Step 2: Purify intermediates via crystallization (e.g., chloroform) and confirm structures using IR (azomethine bands at ~1625 cm⁻¹) and PMR (aromatic proton signals at δ7.16–9.00) .
- Variants: Diethyl oxalate yields 7-aryl-3,4-dioxo derivatives, while pyruvic acid forms alternative cyclized products .
Q. How are structural and purity characteristics validated for these compounds?
Key methods include:
- Spectroscopy: IR for functional groups (e.g., C=N at ~1625 cm⁻¹), PMR for proton environments (e.g., hydrazone NH signals at δ10.52–10.90) .
- Elemental Analysis: Confirm molecular formulas (e.g., C₃₀H₁₈N₈·½H₂O with C:72.14%, H:3.81%, N:22.45%) .
- Chromatography: Flash column chromatography (DCM:MeOH 20:1) isolates intermediates .
Q. What preliminary biological activities are reported for triazolo-phthalazines?
- Anticonvulsant Activity: Evaluated via maximal electroshock (MES) and rotarod tests. Derivatives like 6-(4-chlorobenzyloxy)-triazolo-phthalazine showed ED₅₀ values of 6.8 mg/kg in mice .
- Anticancer Potential: Compounds such as 6o (IC₅₀ = 7 µM against HCT-116 colon cancer) inhibit VEGFR-2 kinase .
Advanced Research Questions
Q. How can synthetic yields be optimized for triazolo-phthalazine derivatives?
Q. How to resolve contradictions in bioactivity data across structurally similar analogs?
- Case Study: Inactive insecticidal/nematicidal derivatives () vs. potent anticonvulsant/anticancer analogs.
- Approach: Perform structure-activity relationship (SAR) studies to identify critical substituents (e.g., 4-chlorobenzyloxy groups enhance anticonvulsant activity) .
- In Silico Modeling: Docking studies (e.g., VEGFR-2 binding affinity) rationalize activity disparities .
Q. What strategies improve pharmacokinetic profiles of triazolo-phthalazines?
Q. What mechanistic insights exist for triazolo-phthalazines in disease models?
Q. How to address analytical challenges in quantifying impurities during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
